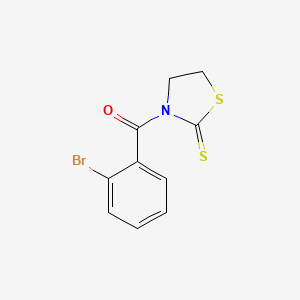

3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione

Description

3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a thiazolidine-2-thione core substituted with a 2-bromobenzoyl group. Its molecular formula is C₁₀H₈BrNOS₂, with a molecular weight of 203.24 g/mol (EN300-302562, Category A7) . The bromine atom at the ortho position of the benzoyl moiety introduces steric and electronic effects, influencing its reactivity and interaction with metal ions or biological targets. This compound serves as a precursor in coordination chemistry and pharmaceutical intermediate synthesis, though specific biological applications remain less documented compared to analogs .

Propriétés

IUPAC Name |

(2-bromophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS2/c11-8-4-2-1-3-7(8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQWWPBCABDRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione typically involves the following key steps:

- Preparation of the thiazolidine-2-thione core.

- Introduction of the 2-bromobenzoyl group via acylation or condensation reactions.

- Purification and characterization of the final product.

This approach leverages the reactivity of thiazolidine-2-thione intermediates and substituted benzoyl derivatives.

Detailed Preparation Methodology

Synthesis of Thiazolidine-2-thione Intermediate

The thiazolidine-2-thione scaffold is prepared via the reaction of 2-aminoethanol hydrogen sulfate with carbon disulfide in the presence of a base (KOH) under controlled temperature conditions:

| Step | Reagents & Conditions | Outcome | Yield & Characterization |

|---|---|---|---|

| 1 | 2-Aminoethanol hydrogen sulfate (prepared by slow addition of sulfuric acid to aminoethanol at 0°C) | Formation of aminoethanol hydrogen sulfate salt | Yield: 90.7%, m.p. 74–75°C |

| 2 | Reaction of aminoethanol hydrogen sulfate with KOH and carbon disulfide in ethanol at 40°C for 3 hours | Formation of thiazolidine-2-thione | Yield: 68.1%, m.p. 105–107°C, confirmed by ESI-MS (m/z 120) |

This method ensures high purity of the thiazolidine-2-thione intermediate, which is crucial for subsequent steps.

Introduction of the 2-Bromobenzoyl Group

The acylation of thiazolidine-2-thione with 2-bromobenzoyl derivatives is achieved via condensation reactions. The general protocol involves:

- Reacting thiazolidine-2-thione with 2-bromobenzoyl chloride or related activated benzoyl compounds in an appropriate solvent such as ethanol or dichloromethane.

- Use of bases or coupling agents (e.g., 2,6-dimethylpyridine and TBTU) to facilitate amide bond formation under mild temperatures (0–30°C).

- Stirring for extended periods (e.g., 12 hours) to ensure completion.

- Monitoring reaction progress by thin-layer chromatography (TLC).

This procedure yields the desired 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione compound with high selectivity and purity.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Procedure Details |

|---|---|

| 1 | Dissolve thiazolidine-2-thione (1.20 g, 10 mmol) and NaOH (0.44 g, 11 mmol) in ethanol (40 mL) at 40°C. |

| 2 | Slowly add a solution of 2-bromobenzoyl chloride (or equivalent) in ethanol dropwise while maintaining temperature. |

| 3 | Stir the reaction mixture at 50°C for 5 hours, monitoring by TLC. |

| 4 | Upon completion, cool to room temperature and extract with ethyl acetate (3 × 10 mL). |

| 5 | Wash organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 6 | Purify residue by column chromatography using petroleum ether/ethyl acetate mixtures to isolate pure 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione. |

Reaction Optimization and Yields

| Parameter | Condition | Effect on Yield/Purity |

|---|---|---|

| Temperature | 40–50°C | Optimal for reaction rate without decomposition |

| Solvent | Ethanol or dichloromethane | Good solubility and reaction medium |

| Base/Coupling Agent | NaOH, 2,6-dimethylpyridine, TBTU | Facilitates acylation and improves yield |

| Reaction Time | 4–12 hours | Ensures complete conversion |

| Purification | Column chromatography | High purity (>95%) product |

Typical yields for the final compound range from 65% to 75%, depending on exact conditions and scale.

Analytical Characterization Supporting Preparation

- Melting Point: ~105–107 °C for thiazolidine-2-thione intermediate; final product melting point varies with substitution.

- NMR Spectroscopy:

- $$^{1}H$$ NMR shows characteristic signals for thiazolidine ring protons and aromatic protons of the bromobenzoyl group.

- $$^{13}C$$ NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z 302 consistent with molecular weight.

- IR Spectroscopy: Strong absorption bands for C=O (carbonyl) and C=S (thione) groups confirm functional groups.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Characterization |

|---|---|---|---|---|---|

| 1 | 2-Aminoethanol hydrogen sulfate | Aminoethanol, H2SO4 | 0°C, 0.5 h | 90.7 | m.p. 74–75°C, ESI-MS |

| 2 | Thiazolidine-2-thione | Intermediate (1), KOH, CS2 | 40°C, 3 h | 68.1 | m.p. 105–107°C, ESI-MS |

| 3 | 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione | Thiazolidine-2-thione, 2-bromobenzoyl chloride, base | 40–50°C, 5–12 h | 65–75 | NMR, MS, IR |

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazolidines or benzoyl derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

The synthesis of 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 2-bromobenzoyl chloride with thiazolidine-2-thione under controlled conditions. The process is generally carried out in an inert atmosphere using solvents such as dichloromethane at temperatures ranging from 60 to 80°C to ensure optimal yield and purity .

The compound exhibits significant biological activities, making it a valuable candidate in drug development. Research has shown that derivatives of thiazolidine-2-thione possess various pharmacological properties including:

- Anticancer Activity : Studies indicate that thiazolidine derivatives can inhibit tumor growth through various mechanisms .

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation markers in vitro and in vivo .

- Antimicrobial Properties : Testing against various pathogens has demonstrated its effectiveness as an antimicrobial agent .

Case Study: Xanthine Oxidase Inhibition

Recent studies have focused on the inhibition of xanthine oxidase (XO), an enzyme linked to hyperuricemia. A derivative of thiazolidine-2-thione was shown to have an IC50 value of 3.56 μmol/L, indicating potent XO inhibitory activity, which is approximately 2.5 times more effective than allopurinol, a standard treatment for gout .

Applications in Medicinal Chemistry

The structural characteristics of 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione allow for its use as a building block in the synthesis of more complex organic molecules. Its unique bromobenzoyl group enhances its reactivity and interaction with biological targets.

Potential Therapeutic Applications

- Aldose Reductase Inhibitors : This compound shows promise as a therapeutic agent for diabetic complications by inhibiting aldose reductase activity .

- Development of Novel Antimicrobials : The compound's structure can be modified to enhance its efficacy against resistant strains of bacteria and fungi .

Industrial Applications

In addition to its pharmaceutical potential, 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione can be utilized in the development of new materials. Its properties make it suitable for applications in:

- Chemical Processes : It can serve as an intermediate in the synthesis of agrochemicals and other industrial compounds.

- Biological Dyes : The compound's unique structure allows it to be explored as a precursor for novel dyes used in various industries.

Mécanisme D'action

The mechanism by which 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione exerts its effects involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can act as a ligand, binding to receptors or enzymes, while the thiazolidine ring can participate in redox reactions. These interactions can modulate biological processes and lead to the observed effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physical Properties

Substituent Impact :

- This contrasts with the electron-donating 4-methoxybenzoyl group in its analog, which may stabilize resonance structures and reduce reactivity .

Key Differences :

- The target compound’s synthesis likely requires controlled acylation to avoid side reactions from the reactive 2-bromobenzoyl group, whereas alkylation (e.g., benzyl or butyl) is more straightforward .

Physical and Spectroscopic Properties

- Melting Points : (R)-4-Phenyl-1,3-thiazolidine-2-thione melts at 128–130°C, higher than most alkyl-substituted analogs, likely due to crystallinity from the rigid phenyl group .

- NMR Signatures : Thiazolidine-2-thione derivatives show distinct ¹³C-NMR signals for the thione carbon (δ ~200–210 ppm) and carbonyl carbons (δ ~165–175 ppm). The 2-bromobenzoyl group in the target compound would deshield adjacent protons, shifting aromatic signals upfield .

Activité Biologique

3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione is a member of the thiazolidine-2-thione class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive examination of the biological activity associated with this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific biological evaluations.

Synthesis and Structural Characterization

The synthesis of 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of thiazolidine-2-thione with various benzoyl halides. The reaction conditions often include the use of bases such as NaOH and catalysts like CuI in an anhydrous environment. The resulting product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to confirm its structure and purity .

Biological Activity Overview

The biological activities of thiazolidine-2-thiones, including 3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione, have been extensively studied. Key areas of focus include:

- Xanthine Oxidase Inhibition : Thiazolidine derivatives have shown significant xanthine oxidase (XO) inhibitory activity, which is crucial for the management of hyperuricemia. For instance, a related compound demonstrated an IC50 value of 3.56 μmol/L, indicating potent inhibition compared to allopurinol . The presence of a phenyl-sulfonamide group has been identified as essential for enhancing XO inhibitory activity .

- Antimicrobial Activity : Some thiazolidine derivatives exhibit antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating variable efficacy depending on structural modifications .

- Antiviral Properties : Certain thiazolidine derivatives have been investigated for their anti-HIV activity. For example, specific structural configurations have shown promising results in inhibiting HIV replication .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the thiazolidine core significantly influence biological activity. The introduction of different substituents at key positions can enhance or diminish the desired effects:

| Compound | Substituent | IC50 Value (μmol/L) | Activity Type |

|---|---|---|---|

| 6k | Phenyl-sulfonamide | 3.56 | XO Inhibition |

| 4d | None | >100 | Weak XO Inhibition |

| Various | Antiviral | Variable | Anti-HIV Activity |

This table illustrates how specific modifications can lead to enhanced biological activity or reduced efficacy.

Case Studies

- Xanthine Oxidase Inhibition Study : A detailed investigation into the enzyme kinetics revealed that compound 6k exhibits mixed-type inhibition against XO. Molecular docking studies suggest that specific interactions with amino acid residues in the enzyme's active site contribute to its potent inhibitory effects .

- Antibacterial Evaluation : A series of thiazolidine derivatives were screened against multiple bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited lower MIC values, highlighting the importance of electronic properties in determining antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-bromobenzoyl)-1,3-thiazolidine-2-thione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via acylation of 1,3-thiazolidine-2-thione with 2-bromobenzoyl chloride. A general procedure involves reacting equimolar amounts of the thione precursor with the acyl chloride in a solvent like 1,4-dioxane under stirring at room temperature. Isolation typically involves precipitation in ice/water followed by filtration. For example, similar protocols achieved yields of 70–72% for related N-acyl thiazolidinethiones .

- Optimization : Key parameters include solvent choice (e.g., dichloromethane for improved solubility), reaction time (overnight stirring), and stoichiometric control to minimize side reactions. Purity (>95%) can be confirmed via HPLC or NMR .

Q. How is the purity and structural integrity of 3-(2-bromobenzoyl)-1,3-thiazolidine-2-thione validated?

- Characterization :

- NMR : ¹H and ¹³C NMR are used to confirm the presence of the 2-bromobenzoyl group (e.g., aromatic protons at δ 7.3–8.1 ppm) and the thiazolidinethione core (e.g., thiocarbonyl S at δ 190–200 ppm in ¹³C NMR) .

- HRMS : Exact mass analysis (e.g., calculated for C₁₀H₈BrNOS₂: 312.9402) ensures molecular formula accuracy .

- Melting Point : Consistency with literature values (e.g., 89–91°C for analogs) confirms crystallinity .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective reactivity of N-acyl thiazolidinethiones in transition-metal-catalyzed reactions?

- Transition-State Analysis : Computational studies on nickel(II)-catalyzed reactions reveal that the 2-bromobenzoyl group influences π-facial selectivity. For example, six transition states were proposed for analogous N-azidoacetyl thioimides, with Gibbs free energy differences (<1 kcal/mol) dictating enantiomeric ratios (97:3 predicted vs. 98:2 experimental). The bromine substituent likely stabilizes specific transition states via steric or electronic effects .

- Experimental Validation : Kinetic isotopic effects (KIEs) and enantioselectivity trends under varying temperatures (–20°C to 25°C) can validate computational models .

Q. How does the 2-bromobenzoyl moiety affect the compound’s utility in asymmetric catalysis or fluorescent labeling?

- Catalysis : The electron-withdrawing bromine enhances electrophilicity at the acyl carbon, facilitating nucleophilic additions. In nickel-catalyzed reactions, this group improves enantioselectivity by directing substrate orientation via steric bulk .

- Fluorescent Labeling : While not directly studied, analogs like 3-Indocyanine-green-acyl-1,3-thiazolidine-2-thione (ICG-ATT) demonstrate that acyl groups modulate fluorescence quantum yields. The bromine atom may quench fluorescence but improve stability for bioimaging applications .

Q. What strategies resolve contradictions in diastereoselectivity data for N-acyl thiazolidinethiones under different Lewis acid conditions?

- Case Study : Titanium enolates of 4-isopropyl-1,3-thiazolidine-2-thione show divergent diastereoselectivity with acetals vs. ketals. For acetals, syn-addition dominates (dr >20:1), while ketals favor anti-addition. This discrepancy arises from competing chelation (acetals) vs. non-chelation (ketals) pathways .

- Mitigation : Use chiral Lewis acids (e.g., BINAP-Ni complexes) to enforce uniform transition states. Solvent polarity adjustments (e.g., CH₂Cl₂ vs. THF) can also modulate selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.